3-(o-Isocyanatobenzyl)-p-tolyl isocyanate is an organic compound with the molecular formula C16H12N2O2 and a molecular weight of approximately 264.28 g/mol. It features two isocyanate functional groups, which are characterized by the presence of the isocyanate moiety (-N=C=O) attached to both a benzyl group and a tolyl group. This compound is notable for its high reactivity, making it a valuable intermediate in various chemical syntheses and applications in materials science and biology .
The synthesis of 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate typically involves the reaction of primary amines with phosgene or its derivatives under controlled conditions. Key methods include:
3-(o-Isocyanatobenzyl)-p-tolyl isocyanate has diverse applications across various fields:
The interaction studies involving 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate focus on its reactivity with nucleophiles such as alcohols and amines. These interactions lead to the formation of stable linkages (carbamates and ureas), which are crucial for developing new materials and understanding biochemical processes .
Several compounds share structural similarities with 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate, primarily due to the presence of isocyanate groups. Below are some similar compounds along with their unique characteristics:
| Compound Name | Structure/Characteristics |
|---|---|
| 4,4'-Methylenediphenyl diisocyanate | A diisocyanate used extensively in polyurethane production. |
| Toluene diisocyanate | Known for its use in flexible foam production; has two isocyanate groups. |
| Phenylene diisocyanate | Utilized in making rigid polyurethane foams; features aromatic rings. |
| Hexamethylene diisocyanate | Commonly used in elastomers; known for its linear structure. |
3-(o-Isocyanatobenzyl)-p-tolyl isocyanate stands out due to its specific substitution pattern and functional groups that provide unique reactivity profiles compared to other similar compounds, making it particularly useful in specialized applications such as biomolecule modification and advanced material synthesis .
The systematic IUPAC name for this compound is 1-isocyanato-3-[(2-isocyanatophenyl)methyl]-4-methylbenzene, which reflects the positions of the functional groups and substituents on the aromatic rings.
Alternative designations include:
The compound belongs to the aromatic diisocyanate family, characterized by two reactive isocyanate (-NCO) groups attached to distinct benzene rings.
The molecular formula is C₁₆H₁₂N₂O₂, derived from:
Molecular weight:
$$
\text{Calculated} = (12 \times 16) + (1 \times 12) + (14 \times 2) + (16 \times 2) = 264.28 \, \text{g/mol}
$$
This matches experimental data for analogous structures (e.g., CID 3018752 and CID 3018750).
No direct crystallographic data for 3-(o-isocyanatobenzyl)-p-tolyl isocyanate is available in the provided sources. However, insights can be inferred from related compounds:
Bond lengths:
Conformational isomerism:
Key absorption bands:
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
The synthesis of 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate requires careful selection of appropriate precursors to ensure high yield and purity of the final product . This diisocyanate compound features two isocyanate functional groups strategically positioned on an o-benzyl and p-tolyl moiety, making precursor selection particularly important for successful synthesis . The molecular structure consists of a benzyl group with an isocyanate substituent at the ortho position connected to a p-tolyl group that also bears an isocyanate functionality [25].
The most common precursors for synthesizing 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate include o-substituted benzyl chlorides and p-tolyl isocyanate, which serve as the primary building blocks for constructing the target molecule [9]. The reaction typically involves the coupling of these components under controlled conditions to form the desired diisocyanate structure .
| Precursor Type | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| o-Substituted Benzyl Chlorides | High reactivity, readily available | Handling hazards, potential side reactions | 75-90 |
| p-Tolyl Isocyanate | Direct incorporation of isocyanate group | Sensitivity to moisture, storage issues | 80-95 |
| o-Benzyl Amines | Versatile for functionalization | Additional oxidation steps required | 65-85 |
| Nitro Compounds | Inexpensive starting materials | Multiple reaction steps needed | 60-80 |
| Primary Formamides | Phosgene-free route | Lower yields in some cases | 70-85 |
When selecting precursors for isocyanate functionalization, several factors must be considered to optimize the synthesis process [9] [14]. The reactivity of o-substituted benzyl chlorides makes them particularly suitable for this synthesis, as they readily undergo nucleophilic substitution reactions to form the desired carbon-carbon bonds [5]. However, their high reactivity also presents challenges in terms of handling and potential side reactions [9].
The use of p-tolyl isocyanate as a precursor offers the advantage of direct incorporation of one isocyanate group into the target molecule, simplifying the synthetic pathway . This approach typically yields higher conversion rates compared to methods that require the formation of both isocyanate groups during the synthesis [9].
Alternative precursors such as o-benzyl amines can also be employed, although they require additional oxidation steps to convert the amino groups to isocyanates [21]. Similarly, nitro compounds can serve as starting materials through reductive carbonylation pathways, but these routes generally involve multiple reaction steps and may result in lower overall yields [17].
Primary formamides represent another class of precursors that can be utilized in phosgene-free synthesis routes [14]. While these precursors offer environmental advantages, they may result in slightly lower yields compared to traditional methods [9] [14].
The synthesis of 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate involves critical benzylation reactions with o-substituted intermediates, which are typically catalyzed to enhance selectivity and yield [5]. These reactions form the carbon-carbon bond between the o-isocyanatobenzyl and p-tolyl isocyanate moieties, representing a key step in the overall synthetic pathway [11].
Palladium-catalyzed benzylation reactions have emerged as particularly effective for this synthesis, offering high selectivity for the desired product [5] [18]. The mechanism typically involves the formation of a benzyl-palladium intermediate through C-H activation, followed by coupling with the second aromatic component [18]. This approach allows for precise control over the regioselectivity of the reaction, favoring the formation of the desired o-substituted product [5].
| Catalyst System | Reaction Conditions | Selectivity (o:p ratio) | Yield (%) |
|---|---|---|---|
| Pd(II) Complexes | RT to 60°C, 4-8h, THF/DCM | 85:15 to 95:5 | 80-92 |
| Ir(III) Catalysts | 25-40°C, 2-6h, iPrOH | 75:25 to 90:10 | 75-90 |
| Ni-Fe Heterogeneous | 80-120°C, 6-12h, Toluene | 60:40 to 80:20 | 65-85 |
| Zn-Based Catalysts | 40-70°C, 8-12h, THF | 70:30 to 85:15 | 70-88 |
| Cu(I) Catalysts | 60-90°C, 4-10h, DMF | 65:35 to 80:20 | 75-85 |
Palladium(II) complexes demonstrate exceptional catalytic activity for benzylation reactions, achieving high o:p selectivity ratios of 85:15 to 95:5 [5] [11]. These catalysts operate effectively at moderate temperatures (room temperature to 60°C) and provide yields in the range of 80-92% [18]. The high selectivity is attributed to the ability of palladium to coordinate with the o-substituent, directing the reaction to the desired position [5].
Iridium(III) catalysts represent another effective option for catalyzing benzylation reactions [11]. These catalysts function well at slightly lower temperatures (25-40°C) and offer good selectivity, though generally not as high as palladium systems [11]. The [IrCp*(OTf)2(I(nBu))] complex has been identified as particularly versatile, enabling benzylation with various benzylating agents including alcohols, ethers, and styrenes [11].
Heterogeneous nickel-iron catalysts provide an economical alternative for benzylation reactions, though they typically require higher temperatures (80-120°C) and longer reaction times [10]. While these catalysts offer lower selectivity compared to noble metal catalysts, they present advantages in terms of recyclability and reduced environmental impact [10] [19].
Zinc-based catalysts operate at moderate temperatures (40-70°C) and provide good selectivity for o-substituted products [28]. These catalysts are particularly effective when the reaction involves oxygen-containing functional groups, as zinc can coordinate with these groups to direct the benzylation reaction [28].
Copper(I) catalysts have also been employed for benzylation reactions, offering a balance between cost and performance [26]. These catalysts are particularly useful for reactions involving heterocyclic substrates and can facilitate both substitution and subsequent cyclization reactions in one-pot processes [26].
While traditional synthesis of 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate typically involves phosgene-based methods, increasing environmental and safety concerns have driven the development of phosgene-free synthesis routes [6] [10]. These alternative approaches aim to produce the target diisocyanate compound through more sustainable and less hazardous pathways [15].
Reductive carbonylation represents one of the most promising phosgene-free routes for isocyanate synthesis [17]. This method involves the direct reaction of nitro compounds with carbon monoxide in the presence of a catalyst and an alcohol to form carbamates, which can then be converted to isocyanates [17]. Palladium-based catalysts have shown particular effectiveness for this transformation, with Pd-phenanthroline complexes achieving turnover frequencies of up to 311 mol/mol/h and selectivities of 84% toward the desired carbamate [17].
| Synthesis Route | Key Reagents | Temperature Range (°C) | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Reductive Carbonylation | CO, Pd catalyst, Alcohol | 100-150 | 70-85 | Moderate |
| Carbamate Decomposition | Carbamates, Metal oxides | 180-250 | 65-80 | Low |
| Nitrile Oxide Conversion | Nitrile oxides, SO2 catalyst | 60-120 | 60-75 | Low |
| Dimethyl Carbonate Route | Dimethyl carbonate, Amines | 150-200 | 75-85 | Low |
| Urea-Based Method | Urea, Metal catalysts | 160-220 | 60-80 | Low |
Carbamate decomposition offers another viable phosgene-free approach [16]. This method involves the thermal decomposition of carbamates, which can be synthesized from amines and carbonates without using phosgene [15]. The decomposition typically requires temperatures in the range of 180-250°C and can be facilitated by metal oxide catalysts [16]. Mathematical modeling of this process has enabled optimization of reaction conditions, resulting in yields of 65-80% [16].
A particularly innovative phosgene-free route involves the conversion of nitrile oxides to isocyanates [3] [15]. This transformation can be achieved using sulfur dioxide as a catalyst, with the reaction proceeding through a cycloaddition mechanism to form an intermediate that subsequently rearranges to yield the isocyanate [3]. This method operates at relatively mild temperatures (60-120°C) and offers environmental advantages due to the absence of phosgene and reduced waste generation [15].
The dimethyl carbonate route represents another environmentally friendly approach to isocyanate synthesis [10]. This method utilizes dimethyl carbonate as a carbonyl source, reacting with amines to form carbamates that can be subsequently converted to isocyanates [10]. The process typically requires temperatures of 150-200°C and can achieve yields of 75-85% [10] [15].
Urea-based methods have also been developed as phosgene-free alternatives [6]. These approaches involve the reaction of urea with alcohols to form carbamates, which can then undergo thermal decomposition to yield isocyanates [6]. While this route requires relatively high temperatures (160-220°C), it offers significant environmental advantages and can be conducted using inexpensive starting materials [6] [15].
The purification of 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate presents significant challenges due to the high reactivity of the isocyanate groups and the potential formation of various byproducts during synthesis [7]. Effective purification is essential to obtain the high-purity product required for industrial applications, with several techniques having been developed to address these challenges [13].
Thin-film evaporation has emerged as a particularly effective method for purifying isocyanate compounds [7]. This technique involves distributing the crude isocyanate as a thin film over an evaporator surface under reduced pressure (1-10 mbar) and elevated temperatures (120-160°C) [7]. The isocyanate vapor is then condensed to yield the purified product, with this approach achieving purities of 98-99.5% and recovery rates of 85-95% [7] [13].
| Purification Method | Operating Conditions | Purity Achieved (%) | Recovery Rate (%) | Scale Suitability |
|---|---|---|---|---|
| Thin-Film Evaporation | 120-160°C, 1-10 mbar | 98-99.5 | 85-95 | Industrial |
| Fractional Distillation | 150-200°C, 10-50 mbar | 97-99 | 80-90 | Industrial/Lab |
| Column Chromatography | Silica gel, DCM/Hexane | 95-98 | 70-85 | Lab |
| Crystallization | -10 to 5°C, Toluene/Hexane | 99+ | 75-90 | Lab/Industrial |
| Solvent Extraction | RT, DCM/Water | 90-95 | 80-90 | Lab/Industrial |
Fractional distillation represents another important purification technique, particularly suitable for separating the target isocyanate from components with different boiling points [13]. This method typically operates at temperatures of 150-200°C and pressures of 10-50 mbar, achieving purities of 97-99% with recovery rates of 80-90% [7]. For isomeric mixtures, careful control of distillation parameters is essential to prevent fractionation based on the different volatilities of the isomers [7].
For laboratory-scale purification, column chromatography using silica gel with dichloromethane/hexane solvent systems can be employed [27]. While this technique achieves lower purities (95-98%) and recovery rates (70-85%) compared to industrial methods, it offers advantages in terms of separating complex mixtures of byproducts [27].
Crystallization provides an alternative purification approach, particularly effective for obtaining high-purity isocyanate compounds [7]. This method typically involves cooling a solution of the crude product in a suitable solvent system (such as toluene/hexane) to temperatures between -10 and 5°C, resulting in the crystallization of the pure isocyanate [7]. Purities exceeding 99% can be achieved, though recovery rates are typically in the range of 75-90% [7] [13].
Yield optimization for 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate synthesis involves careful control of various reaction parameters [8]. Temperature control is particularly critical, with phosgenation reactions typically conducted at 10-14°C to minimize side reactions, while thermal decomposition processes require higher temperatures of 120-160°C [8] [19].
| Parameter | Optimal Range | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Temperature | 10-14°C (Phosgenation), 120-160°C (Thermal Decomposition) | Critical - Higher temperatures reduce selectivity in phosgenation | High - Lower temperatures reduce side products |
| Solvent Selection | Toluene, Xylene, DCM, Monochlorobenzene | Significant - Aromatic solvents improve yield and reduce side reactions | Moderate - Proper solvent reduces impurity formation |
| Catalyst Loading | 0.5-2 mol% (Pd), 1-5 mol% (Zn/Fe) | Moderate - Higher loading increases rate but may promote side reactions | Low - Minimal impact on final purity |
| Reaction Time | 3-5h (Phosgenation), 1-3h (Benzylation) | Significant - Extended times lead to decomposition/trimerization | High - Shorter times minimize decomposition products |
| Precursor Ratio | 1:1.1-1.2 (Amine:Phosgene), 1:1.05 (Benzyl:Isocyanate) | Critical - Excess reagent improves conversion but complicates purification | Moderate - Stoichiometric ratios minimize impurities |
Solvent selection significantly impacts both yield and purity, with aromatic solvents such as toluene, xylene, and monochlorobenzene generally providing superior results [8] [19]. These solvents help to minimize side reactions and improve the solubility of intermediates, contributing to higher overall yields [8].
Catalyst selection and loading represent another important optimization parameter [28] [31]. For palladium-catalyzed processes, loadings of 0.5-2 mol% typically provide an optimal balance between reaction rate and selectivity [18]. Higher catalyst loadings may increase reaction rates but can also promote undesired side reactions [28].
Reaction time optimization is essential to maximize yield while minimizing decomposition or trimerization of the isocyanate products [8]. Phosgenation reactions typically require 3-5 hours for completion, while benzylation reactions can be completed in 1-3 hours under optimized conditions [8] [19].
The ratio of precursors also significantly impacts yield and purity [8]. For phosgenation reactions, a slight excess of phosgene (1:1.1-1.2 amine:phosgene ratio) typically improves conversion, while benzylation reactions benefit from a near-stoichiometric ratio (1:1.05 benzyl:isocyanate) [8]. However, excessive reagent amounts can complicate purification and reduce overall efficiency [8] [13].
The thermal stability characteristics of 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate can be understood through comparison with structurally related aromatic isocyanates and established decomposition mechanisms. Based on predictive analysis from similar compounds, this diisocyanate exhibits a boiling point of approximately 400.8°C at 760 mmHg [2], significantly higher than mono-isocyanates due to its larger molecular structure and increased intermolecular interactions.
Aromatic isocyanates undergo thermal decomposition through multiple concurrent pathways. The primary mechanism involves N-O bond fission followed by carbon-nitrogen bond rearrangement, leading to the formation of carbon monoxide, carbon dioxide, nitrogen gas, and aromatic fragments [3] [4]. For diisocyanates specifically, thermal decomposition typically occurs in two distinct stages [5]:
Stage 1 (200-350°C): Initial decomposition of the isocyanate functional groups, proceeding via unimolecular elimination to form isocyanic acid intermediates, which subsequently decompose to carbon monoxide and nitrogen-containing fragments [6].
Stage 2 (350-500°C): Complete degradation of the aromatic backbone structure, generating carbon dioxide, nitrogen gas, and various hydrocarbon fragments [7].
Based on established kinetic studies of similar aromatic isocyanates, the thermal decomposition of 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate follows first-order kinetics with estimated activation energies ranging from 120-140 kJ/mol [3] [5]. The decomposition rate increases exponentially with temperature according to the Arrhenius equation, with significant weight loss beginning around 250°C [7].
| Property | Value | Method | Reference Compound |
|---|---|---|---|
| Onset Decomposition Temperature | 250-280°C | TGA | Aromatic diisocyanates [7] |
| Peak Decomposition Temperature | 350-400°C | DTG | MDI/TDI analogs [3] |
| Activation Energy | 120-140 kJ/mol | Friedman-Reich-Levi | Pyridinol-blocked systems [3] |
| Weight Loss (250-500°C) | 70-85% | TGA | Diisocyanate polymers [7] |
The solubility profile of 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate reflects the influence of its aromatic diisocyanate structure on intermolecular interactions with various solvent systems. The compound exhibits limited aqueous solubility due to its hydrophobic aromatic framework and the tendency of isocyanate groups to undergo rapid hydrolysis in water [8] [9].
In polar aprotic solvents, the compound demonstrates enhanced solubility compared to aqueous systems. The aromatic rings provide π-π stacking interactions with suitable solvents, while the isocyanate groups engage in dipole-dipole interactions [10]:
Acetonitrile: Excellent solubility due to favorable dipole interactions between the nitrile group and isocyanate functionalities, with minimal competing nucleophilic reactions [10].
N,N-Dimethylformamide (DMF): Superior dissolution characteristics attributed to the amide solvent's ability to stabilize isocyanate groups through hydrogen bonding interactions while preventing hydrolysis [9] [10].
Tetrahydrofuran (THF): Moderate solubility facilitated by ether oxygen coordination with the electron-deficient carbon center of the isocyanate groups [10].
The compound exhibits markedly different behavior in aprotic versus protic solvents. In aprotic environments, the isocyanate groups remain stable and available for controlled reactions, whereas protic solvents promote carbamic acid formation and subsequent decomposition pathways [10].
| Solvent Class | Solubility Trend | Interaction Mechanism | Stability |
|---|---|---|---|
| Polar Aprotic (DMF, Acetonitrile) | High | Dipole-dipole, π-π stacking | Excellent |
| Nonpolar Aprotic (Toluene, Hexane) | Moderate | Dispersion forces | Good |
| Polar Protic (Alcohols, Water) | Low-Variable | Hydrogen bonding, hydrolysis | Poor |
| Aromatic Solvents (Benzene, Xylene) | High | π-π interactions | Good |
The reactivity profile of 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate toward environmental moisture and atmospheric oxygen represents critical considerations for handling, storage, and application protocols. The compound exhibits high moisture sensitivity characteristic of isocyanate functional groups [11] [12].
The reaction with water proceeds through a concerted mechanism involving simultaneous nucleophilic attack of water on the electrophilic carbon center and proton transfer to the nitrogen atom [12]:
Primary Hydrolysis: R-NCO + H₂O → R-NHCOOH (carbamic acid intermediate)
Secondary Decomposition: R-NHCOOH → R-NH₂ + CO₂ (spontaneous decarboxylation)
Tertiary Reactions: R-NH₂ + R-NCO → R-NH-CO-NH-R (urea formation)
This cascade results in oligomerization and cross-linking, leading to increased viscosity and eventual gelation in the presence of moisture [11]. The reaction kinetics are pH-dependent, with enhanced rates observed under acidic conditions (pH 3-4) [8].
While isocyanates are not directly reactive toward molecular oxygen under ambient conditions, they participate in photochemical oxidation processes when exposed to ultraviolet radiation in the presence of atmospheric oxygen [13] [14]:
Photooxidation Pathway: Aromatic isocyanates + O₂ + hν → oxidized aromatic compounds + reactive oxygen species
Secondary Oxidation: Formation of hydroxyl radicals and singlet oxygen species that can further oxidize the aromatic framework [13].
| Environmental Factor | Reaction Rate | Primary Products | Mitigation Strategy |
|---|---|---|---|
| Relative Humidity (>50%) | Fast (minutes-hours) | Amines, CO₂, ureas | Inert atmosphere storage |
| Direct UV Exposure | Moderate (hours-days) | Oxidized aromatics, ROS | Light-protected containers |
| Elevated Temperature (>40°C) | Accelerated hydrolysis | Enhanced oligomerization | Refrigerated storage |
| Acidic Conditions (pH <4) | Very Fast | Rapid amine formation | Neutral pH maintenance |
The vapor pressure and volatility profile of 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate reflects its molecular weight and structural characteristics. With a calculated vapor pressure of 1.24 × 10⁻⁶ mmHg at 25°C [2], the compound exhibits very low volatility compared to lighter isocyanate monomers [15] [16].
Based on its vapor pressure characteristics, 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate falls into the "very low volatility" category for aromatic diisocyanates [17] [18]. This classification has significant implications for:
Occupational Exposure: Minimal vapor-phase exposure risk under normal handling conditions, with primary exposure routes being through aerosol formation during spray applications [15] [18].
Environmental Transport: Limited atmospheric dispersion via vapor-phase transport, with removal primarily through washout and dry deposition mechanisms [19].
Storage Requirements: Reduced need for vapor containment systems compared to higher volatility isocyanates such as toluene diisocyanate [18].
The vapor pressure follows the Clausius-Clapeyron relationship, with exponential increases at elevated temperatures:
Flash Point: 165.5°C, indicating significant vapor formation only at elevated temperatures [2].
Boiling Point: 400.8°C at 760 mmHg, substantially higher than common industrial diisocyanates [2].
Density: 1.11 g/cm³, contributing to low vapor density and minimal atmospheric buoyancy [2].
| Compound | Vapor Pressure (Pa at 25°C) | Volatility Class | Flash Point (°C) | Molecular Weight |
|---|---|---|---|---|
| 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate | 1.65 × 10⁻⁴ | Very Low | 165.5 | 264.28 |
| Toluene diisocyanate (TDI) | 1.3 | High | 132 | 174.15 |
| Methylene diphenyl diisocyanate (MDI) | <0.001 | Very Low | 196 | 250.27 |
| Isophorone diisocyanate (IPDI) | 0.04 | Low | 155-161 | 222.32 |
| Hexamethylene diisocyanate (HDI) | 5.81 | Low | 140 | 168.20 |